4-bromo-3-methyl-1H-pyrazole hydrobromide
Overview
Description
4-bromo-3-methyl-1H-pyrazole hydrobromide: is a chemical compound with the molecular formula C4H5BrN2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is often used in chemical synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 4-bromopyrazole have been reported to interact with the respiratory system .
Mode of Action
It’s known that the compound can form complexes with metals like copper (cu) and cadmium (cd), where the metal atoms are coordinated through four nitrogen atoms from the 4-bromo-3-methyl-1h-pyrazole .
Biochemical Pathways
Related compounds like 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Result of Action
It’s known that the compound has potential applications in nonlinear optics (nlo), as it exhibits decent nlo properties when complexed with cu and cd .
Action Environment
It’s worth noting that the compound is soluble in methanol , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methyl-1H-pyrazole hydrobromide typically involves the bromination of 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-3-methyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include 4-azido-3-methyl-1H-pyrazole, 4-thiocyanato-3-methyl-1H-pyrazole, and 4-methoxy-3-methyl-1H-pyrazole.
Oxidation Reactions: Products include 4-bromo-3-methylpyrazole-5-carboxylic acid and 4-bromo-3-methylpyrazole-5-aldehyde.
Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyrazole.
Scientific Research Applications
4-bromo-3-methyl-1H-pyrazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 3-bromo-1-methyl-1H-pyrazole
- 4-bromo-3-methyl-5-phenyl-1H-pyrazole
Comparison: 4-bromo-3-methyl-1H-pyrazole hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZUBFWYZLODSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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